(R,R)-ANDEN-Phenyl Trost Ligand
Overview
Description
Scientific Research Applications
The (R,R)-ANDEN-Phenyl Trost Ligand has a wide range of applications in scientific research:
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the (R,R)-ANDEN-Phenyl Trost Ligand involves the reaction of (R,R)-1,2-diaminocyclohexane with 2-diphenylphosphinobenzoic acid. The reaction typically occurs in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, the process involves the use of macroporous resin as an adsorbent to separate the desired enantiomer from the racemic mixture. The racemic mixture is passed through the resin, and the desired (R,R) enantiomer is selectively adsorbed. The adsorbed ligand is then eluted using an appropriate solvent, and the eluent is collected and purified .
Chemical Reactions Analysis
Types of Reactions
The (R,R)-ANDEN-Phenyl Trost Ligand primarily undergoes asymmetric allylic alkylation reactions. These reactions involve the formation of carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds. The ligand is also involved in various substitution reactions where it facilitates the replacement of a leaving group with a nucleophile .
Common Reagents and Conditions
Common reagents used in these reactions include palladium complexes, carbon nucleophiles (such as malonates and β-keto esters), oxygen nucleophiles (such as alcohols and carboxylates), and nitrogen nucleophiles (such as amines and azides). The reactions are typically carried out in organic solvents like acetonitrile or dichloromethane under mild conditions .
Major Products
The major products formed from these reactions are chiral compounds with high enantiomeric excess. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products .
Comparison with Similar Compounds
Similar Compounds
(R,R)-DACH-naphthyl Trost Ligand: Derived from 2-diphenylphosphino-1-naphthalenecarboxylic acid, this ligand is also used in asymmetric catalysis.
(S,S)-DACH-phenyl Trost Ligand: The enantiomer of the (R,R)-ANDEN-Phenyl Trost Ligand, used in similar reactions but with opposite enantioselectivity.
Uniqueness
The this compound is unique due to its high enantioselectivity and versatility in various asymmetric catalytic reactions. Its ability to form stable complexes with palladium and other transition metals makes it a valuable tool in the synthesis of chiral compounds .
Properties
IUPAC Name |
2-diphenylphosphanyl-N-[(15R,16R)-16-[(2-diphenylphosphanylbenzoyl)amino]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H42N2O2P2/c57-53(45-33-17-19-35-47(45)59(37-21-5-1-6-22-37)38-23-7-2-8-24-38)55-51-49-41-29-13-15-31-43(41)50(44-32-16-14-30-42(44)49)52(51)56-54(58)46-34-18-20-36-48(46)60(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-36,49-52H,(H,55,57)(H,56,58)/t49?,50?,51-,52-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKZNCOFLFMFHP-VSTSRGMYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4C(C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)N[C@H]4[C@@H](C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H42N2O2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458224 | |
Record name | (R,R)-ANDEN-Phenyl Trost Ligand | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
812.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152140-65-3 | |
Record name | (R,R)-ANDEN-Phenyl Trost Ligand | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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